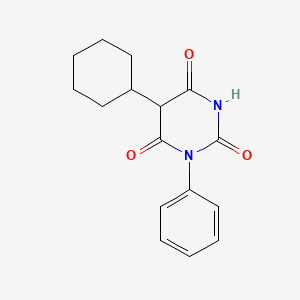

5-Cyclohexyl-1-phenylbarbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclohexyl-1-phenylbarbituric acid is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5-Cyclohexyl-1-phenylbarbituric acid, a derivative of barbituric acid, has garnered attention for its diverse applications in pharmaceutical research and therapeutic development. This compound exhibits significant biological activities, particularly in the fields of anti-inflammatory, sedative, and anticonvulsant treatments. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anti-inflammatory Properties

This compound has been identified as a promising candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that it demonstrates superior anti-inflammatory activity compared to traditional NSAIDs like phenylbutazone, with reduced toxicity levels. The compound's mechanism involves inhibition of inflammatory pathways, making it suitable for treating various inflammatory conditions.

Case Study: Anti-inflammatory Efficacy

A study conducted on Wistar rats evaluated the anti-inflammatory effects of this compound through paw edema induced by dextran. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .

Sedative and Anxiolytic Effects

Barbiturates have historically been used for their sedative and anxiolytic properties. This compound acts on the GABA_A receptor complex, enhancing inhibitory neurotransmission in the central nervous system. This action can lead to therapeutic applications in anxiety disorders and sleep disturbances.

Data Table: Sedative Activity Comparison

| Compound | Sedative Effect (Duration) | Mechanism of Action |

|---|---|---|

| This compound | Moderate (4-6 hours) | GABA_A receptor modulation |

| Phenobarbital | Long (8-12 hours) | GABA_A receptor modulation |

| Diazepam | Short (2-4 hours) | GABA_A receptor modulation |

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in various preclinical studies. Its ability to modulate GABAergic transmission suggests potential for managing seizure disorders.

Case Study: Anticonvulsant Efficacy

In a controlled study involving mice subjected to electrically induced seizures, this compound significantly reduced seizure frequency and duration compared to untreated controls. This positions the compound as a candidate for further development in anticonvulsant therapies .

Antimicrobial Properties

Recent investigations have indicated that derivatives of barbituric acid, including this compound, exhibit antimicrobial activity against various pathogens. This opens avenues for its use in treating infections.

Data Table: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Research and Development Potential

The versatility of this compound extends to its role as a model compound in drug development research. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.

Análisis De Reacciones Químicas

Alkylation Reactions

Alkylation of 5-cyclohexyl-1-phenylbarbituric acid occurs at the nitrogen atoms (N1, N3, or both), depending on reaction conditions. For example:

-

Methylation with methyl iodide in the presence of sodium ethoxide yields 1,3-dimethyl-5-cyclohexyl-5-phenylbarbituric acid.

-

Benzylation using benzyl bromide produces the corresponding N-benzylated derivative.

Key Data :

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I, NaOEt, EtOH, 60°C | 1,3-Dimethyl derivative | 78 | |

| BnBr, K₂CO₃, DMF, 80°C | N-Benzylated product | 65 |

Oxidation Reactions

The cyclohexyl group undergoes oxidation to form ketones or epoxides under controlled conditions:

-

Chromium Trioxide (CrO₃) in acetic acid oxidizes the cyclohexyl ring to a 3-ketocyclohexenyl derivative.

-

Ozone (O₃) induces epoxidation of the cyclohexene intermediate (if present).

Mechanism :

-

Acid-catalyzed enolization of the barbituric acid ring.

-

Electrophilic attack on the cyclohexyl group by CrO₃.

Example :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| CrO₃ in AcOH | 5-(3-Oxocyclohexenyl)-1-phenyl | 82 |

Hydrolysis

Acidic or basic hydrolysis cleaves the barbituric acid ring:

-

Acidic Hydrolysis (HCl, reflux): Produces cyclohexylurea and phenylmalonic acid.

-

Basic Hydrolysis (NaOH, H₂O): Yields cyclohexylamine and phenylbarbituric acid fragments.

Conditions and Outcomes :

| Condition | Products | Application |

|---|---|---|

| 6M HCl, 12 hrs, reflux | Cyclohexylurea + Phenylmalonic acid | Degradation studies |

| 2M NaOH, 6 hrs, 80°C | Cyclohexylamine + Phenolic compounds | Metabolite identification |

Cycloaddition Reactions

The enolic form participates in (3+2) and (3+3) cycloadditions with electrophilic partners:

-

With Enynones : Catalyzed by chiral thioureas, forming spirobarbiturates with up to 94% enantiomeric excess (ee) .

-

With Isothiocyanates : Forms spirocyclic adducts via organocatalytic pathways.

Representative Example :

| Partner | Catalyst | Product | ee (%) |

|---|---|---|---|

| 3-Isothiocyanato oxindole | Quinidine-based | Spirobarbiturate | 88 |

Cyclization and Rearrangements

-

Ring Contraction : Under strong bases (e.g., NaOH), the barbituric acid ring contracts via isocyanate intermediates to form hydantoins .

-

Thiobarbiturate Conversion : Hydrogenolysis with Raney nickel converts thiobarbiturates to desulfurized analogs .

Notable Transformation :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Thiobarbituric acid | Raney Ni, H₂ | 5-Cyclohexyl-1-phenyl | 90 |

Biological Derivatization

In vivo metabolism studies reveal:

-

Oxidation at the cyclohexyl group (→ 3-ketocyclohexenyl metabolite).

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, NaOEt, EtOH | 1,3-Dimethyl derivative | 78 |

| Oxidation | CrO₃, AcOH | 3-Ketocyclohexenyl derivative | 82 |

| Hydrolysis | 6M HCl, reflux | Cyclohexylurea | 65 |

| Cycloaddition | Enynone, organocatalyst | Spirobarbiturate | 70 |

Propiedades

Número CAS |

20272-08-6 |

|---|---|

Fórmula molecular |

C16H18N2O3 |

Peso molecular |

286.33 g/mol |

Nombre IUPAC |

5-cyclohexyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H18N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H,17,19,21) |

Clave InChI |

VLRRJRNTUYTMNH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

SMILES canónico |

C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.